Methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the class of benzoylpyrroles. It is a white to off-white solid at room temperature. [ [] ] While its specific source in nature is not mentioned in the provided literature, it is a product of synthetic organic chemistry efforts.
This compound garnered significant attention in scientific research as the first identified example of a novel class of calcium channel activators. [ [] ] Unlike other known calcium channel activators at the time of its discovery, such as verapamil, diltiazem, and dihydropyridines, methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate does not interact with the well-established calcium channel modulator receptor sites. [ [] ] This unique mechanism of action positions it as a valuable tool for investigating calcium channel activity and potentially developing new therapeutic agents.
Methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate is a complex organic compound notable for its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen, combined with a dichlorobenzoyl moiety and a carboxylate functional group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activities.
The compound can be synthesized through various organic reactions, primarily involving the acylation of pyrrole derivatives. Its synthesis has been documented in several scientific studies, which outline methods for its preparation and characterization.
Methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate belongs to the class of pyrrole derivatives. It is classified as an aromatic heterocyclic compound due to the presence of both carbon and nitrogen atoms in its ring structure. The compound's chemical formula is C13H10Cl2N O2, and it has a molecular weight of approximately 285.13 g/mol.
The synthesis of methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate typically involves the Friedel-Crafts acylation reaction. In this process, dichlorobenzoyl chloride reacts with methyl 1H-pyrrole-2-carboxylate in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical transformations:
The mechanism by which methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate exerts its effects—particularly in biological systems—relates to its ability to interact with specific enzymes or receptors. This interaction may inhibit or activate biological pathways, contributing to its potential therapeutic properties.
Research indicates that compounds with similar structures exhibit antimicrobial and anticancer activities, suggesting that methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate may also possess significant bioactivity worth exploring further.
Methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate has several notable applications:
Benzoylpyrrole derivatives represent a structurally distinct class of calcium channel activators first investigated in the late 1980s and early 1990s. Their development arose from efforts to identify non-dihydropyridine (DHP) calcium channel modulators that could bypass the pharmacological limitations of existing agents like verapamil, diltiazem, and Bay K 8644. Early structure-activity relationship (SAR) studies on benzoylpyrroles revealed that the 4-benzoyl substitution pattern on the pyrrole core was critical for calcium channel activity, with electron-withdrawing groups on the benzoyl ring enhancing potency [2]. The prototypical compound FPL 64176 (methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate) emerged as a benchmark molecule, demonstrating sub-nanomolar efficacy (EC₅₀ ≈ 0.015 µM) in calcium uptake assays using GH3 cells and superior functional potency in guinea pig atria compared to Bay K 8644 [2]. This compound established the benzoylpyrrole scaffold as a privileged structure for calcium channel modulation due to its unique mechanism: activation of L-type calcium channels without binding to classical modulator sites (verapamil, diltiazem, or DHP receptors) [2].
A key synthetic breakthrough came in 1992 with the development of a two-step, one-pot Friedel-Crafts acylation method for constructing the benzoylpyrrole core. This approach significantly streamlined access to analogs for SAR exploration [1]. Subsequent research leveraged this methodology to synthesize diverse analogs, including halogenated derivatives aimed at optimizing metabolic stability and target binding.
Compound Name | Core Structure | Key Substituents | Biological Activity |
---|---|---|---|
FPL 64176 (Prototype) | 1H-Pyrrole-3-carboxylate | 2,5-Dimethyl; 2-(phenylmethyl)benzoyl | EC₅₀ = 0.015 µM (GH3 cells) [2] |
Methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate | 1-Methyl-1H-pyrrole-2-carboxylate | 1-Methyl; 2,3-dichlorobenzoyl | Novel synthetic target; expected calcium agonism |
Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate | 1H-Pyrrole-2-carboxylate | Unsubstituted N; 2,4-dichlorobenzoyl | Intermediate analog [6] [7] |
The compound methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS 338753-10-9) was developed as a strategic analog within the benzoylpyrrole class, designed to probe the impact of N-methylation and ortho-rich halogenation on calcium channel activity. Its synthesis directly builds upon Friedel-Crafts acylation methodologies established for precursors like FPL 64176 [1] [4]. The retrosynthetic analysis involves:
Step | Reaction Type | Reagents/Conditions | Role | Key Challenge |
---|---|---|---|---|
1 | N-Methylation | CH₃I, Base; or starting from N-methylpyrrole | Install N-methyl group | Regioselectivity in polysubstituted pyrroles |
2 | Friedel-Crafts Acylation | 2,3-Dichlorobenzoyl chloride, AlCl₃, solvent (e.g., DCM, DCE), 0°C to reflux | Install 2,3-dichlorobenzoyl group at C4 | Avoiding N-dealkylation; controlling polyacylation |
Critical SAR insights driving its design include:
Structural Element | Biological Rationale | Expected Impact vs. FPL 64176 |
---|---|---|
N-Methylation (1-Methyl) | Block N-H metabolism; increase lipophilicity/logP | Improved metabolic stability; possible membrane penetration |
2,3-Dichlorobenzoyl (vs. 2-benzylbenzoyl) | Enhanced electron withdrawal; optimized steric bulk for channel interaction | Potential for higher potency/efficacy; altered selectivity |
Methyl Ester at C2 | Conserved H-bond acceptor; optimal steric bulk | Maintain core calcium channel binding motif |
Its significance lies in its status as a chemical tool for investigating L-type calcium channel function. Unlike FPL 64176, which shows complex effects including increased open probability and slow inactivation [2], the specific electrophysiological profile of this dichloro-N-methyl analog remains a subject of research but is hypothesized to offer higher efficacy or distinct gating modulation due to its optimized halogen positioning and blocked N-metabolism. Its discovery exemplifies the iterative medicinal chemistry approach: modifying a privileged scaffold (benzoylpyrrole) via rational SAR to refine pharmacological properties [1] [2] [4].
Systematic Name (IUPAC) | Common Identifier | CAS Registry Number |
---|---|---|
Methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate | FPL analog / Research compound | 338753-10-9 |
Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate | FPL 64176 | 137852-19-6 |
Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate | Intermediate analog | 453557-85-2 |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5